molecular formula C10H12FN B1408418 4-(3-Fluorocyclobutyl)benzenamine CAS No. 1897552-25-8

4-(3-Fluorocyclobutyl)benzenamine

Cat. No.: B1408418
CAS No.: 1897552-25-8
M. Wt: 165.21 g/mol
InChI Key: ZIJQOGGDKIKABJ-UHFFFAOYSA-N
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Description

4-(3-Fluorocyclobutyl)benzenamine is a substituted aniline derivative featuring a fluorinated cyclobutyl ring at the para position of the benzene ring. The cyclobutyl group introduces steric strain due to its four-membered ring structure, while the fluorine atom contributes electron-withdrawing effects, influencing the compound's electronic properties and reactivity. This structural motif is significant in medicinal chemistry, where fluorine substitution is often used to enhance metabolic stability, bioavailability, and binding affinity to biological targets .

Properties

IUPAC Name

4-(3-fluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-8(6-9)7-1-3-10(12)4-2-7/h1-4,8-9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJQOGGDKIKABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-(3-Fluorocyclobutyl)benzenamine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorocyclobutyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-(3-Fluorocyclobutyl)benzenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorocyclobutyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the cyclobutyl ring can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed effects in various applications.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-(3-Fluorocyclobutyl)benzenamine with structurally related benzenamine derivatives:

Compound Name Substituent Molecular Weight Key Features Solubility & Reactivity
This compound 3-Fluorocyclobutyl ~179.2 (est.) Strained cyclobutyl ring; electron-withdrawing fluorine enhances acidity Moderate solubility in polar organic solvents
4-(Cyclopentyloxy)benzenamine Cyclopentyloxy 203.3 Larger, non-fluorinated ring; ether linkage reduces steric hindrance Higher lipophilicity due to alkoxy group
4-(Cyclopropylsulfonyl)benzenamine Cyclopropylsulfonyl 227.3 Sulfonyl group increases electrophilicity; cyclopropyl adds steric strain Reactivity in nucleophilic substitutions
4-(2-Quinolinyl)benzenamine 2-Quinolinyl 236.3 Aromatic heterocycle enhances π-π stacking; planar structure Moderate solubility in DMSO
4-(1H-Imidazol-4-yl)aniline 1H-Imidazol-4-yl 159.2 Heterocyclic substituent enables hydrogen bonding; basic nitrogen Water-soluble at acidic pH

Key Observations :

  • Fluorine vs.
  • Ring Size Effects : The strained cyclobutyl ring in the target compound may enhance reactivity in ring-opening reactions compared to the more stable cyclopentyl or cyclohexyl analogs.

Biological Activity

4-(3-Fluorocyclobutyl)benzenamine, also known by its CAS number 1897552-25-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated cyclobutyl group attached to a benzene ring via an amine functional group. The presence of the fluorine atom is significant, as it can influence the compound's pharmacokinetics and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit bacterial growth, particularly against strains like Staphylococcus aureus.
  • Anticancer Potential : The compound may interact with specific cellular pathways involved in cancer progression, potentially serving as a lead compound for anticancer drug development.

The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes. The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

A comparative study on fluoroaryl compounds demonstrated that the introduction of fluorine significantly enhances antimicrobial activity. For instance, related compounds showed minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM against S. aureus, suggesting that this compound may exhibit similar or improved efficacy due to its unique structure .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
4-(3-FCB)TBDTBD

Anticancer Activity

Research indicates that compounds with similar structural features have been investigated for their potential in inhibiting cancer cell proliferation. A study assessing the effects of various amine derivatives on cancer cell lines revealed promising results for compounds with fluorinated groups, suggesting that this compound could be effective against certain cancers .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the cyclobutyl group is crucial for enhancing biological activity. Studies on related compounds suggest that modifications in the structure can lead to significant changes in activity profiles. For example, replacing hydrogen atoms with fluorine in aromatic systems often leads to increased potency against microbial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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